molecular formula C17H20N2O4S2 B4971889 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide

2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide

Cat. No. B4971889
M. Wt: 380.5 g/mol
InChI Key: BBMFTSRMHQKIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as MTSB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MTSB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is complex and not fully understood. This compound is known to interact with a specific type of potassium channel, known as the Kv1.3 channel, which is found in a variety of cell types. By blocking the activity of this channel, this compound is able to affect a variety of cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on potassium channels, this compound has been shown to affect the expression of a variety of genes involved in cellular processes such as apoptosis and cell cycle regulation. Physiologically, this compound has been shown to have vasodilatory effects, which could have implications for the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, this compound has been shown to have a variety of potential applications in scientific research. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are a variety of potential future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific cellular targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research areas. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.

Synthesis Methods

2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thienylmethylamine to form the benzamide intermediate. Finally, the intermediate is treated with morpholine and sodium hydride to yield this compound.

Scientific Research Applications

2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to block the activity of a specific type of potassium channel, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and glioma cells. In cardiovascular research, this compound has been shown to have vasodilatory effects, which could have implications for the treatment of hypertension.

properties

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-4-5-15(25(21,22)19-6-8-23-9-7-19)11-16(13)17(20)18-12-14-3-2-10-24-14/h2-5,10-11H,6-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMFTSRMHQKIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.